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Compound of Interest

Compound Name: Cefmetazole

Cat. No.: B193816

Cefmetazole is a semisynthetic cephamycin antibiotic, often categorized with the second-
generation cephalosporins, recognized for its broad spectrum of antibacterial activity.[1][2] This
technical guide provides an in-depth overview of the pharmacological profile and
pharmacokinetic properties of Cefmetazole, designed for researchers, scientists, and
professionals in drug development. The information presented herein is a synthesis of data
from various in vitro and in vivo studies, as well as clinical trials.

Pharmacological Profile

Cefmetazole's efficacy stems from its potent bactericidal action, extensive antibacterial
spectrum, and stability against certain bacterial resistance mechanisms.

Mechanism of Action

Like other beta-lactam antibiotics, the bactericidal activity of Cefmetazole is achieved through
the inhibition of bacterial cell wall synthesis.[3][4] The process involves Cefmetazole binding to
and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the
bacterial cell wall.[3][5] PBPs are crucial enzymes for the synthesis and cross-linking of
peptidoglycan, a vital component that provides structural integrity to the bacterial cell wall. By
disrupting this process, Cefmetazole leads to the weakening of the cell wall, ultimately causing
cell lysis and bacterial death.[3][6]
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Caption: Mechanism of action of Cefmetazole.

Antibacterial Spectrum

Cefmetazole exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-
negative, and anaerobic bacteria.[1] Its spectrum is comparable to second-generation
cephalosporins, but with notable activity against anaerobic organisms like Bacteroides fragilis.
[1][7] It is also effective against many beta-lactamase-producing bacteria that are resistant to
first-generation cephalosporins and penicillins.[1]

The in vitro activity of Cefmetazole has been evaluated against a wide range of clinical
isolates. It has demonstrated effectiveness against Staphylococcus aureus (including some
methicillin-resistant strains), Streptococcus species, Escherichia coli, Klebsiella species, and
indole-positive Proteus species.[8][9][10][11] Cefmetazole is particularly noted for its stability
against hydrolysis by various beta-lactamases.[8][9] Furthermore, it has shown efficacy in
treating infections caused by Extended-Spectrum (3-Lactamase (ESBL)-producing
Enterobacterales, making it a potential alternative to carbapenems in certain clinical scenarios.
[12][13][14]

Mechanisms of Resistance

Despite its stability against many (-lactamases, resistance to Cefmetazole can emerge. In
organisms like Escherichia coli, a primary mechanism of acquired resistance involves a
decrease in the expression of outer membrane porin genes, specifically ompF and ompC.[12]
[15] These porins function as channels for the entry of antibiotics into the bacterial cell.
Reduced expression of these genes limits the intracellular concentration of Cefmetazole,
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thereby increasing the minimum inhibitory concentration (MIC).[15][16] Studies have shown
that this porin-deficient resistance can be reversible, with susceptibility returning after the
removal of antibiotic pressure.[12][15] The concomitant use of B-lactamase inhibitors like
relebactam has been shown to suppress the acquisition of this resistance by activating ompF
expression.[12][15][16]

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

The clinical utility of an antibiotic is significantly influenced by its pharmacokinetic profile.
Cefmetazole is administered parenterally, either intravenously (IV) or intramuscularly (IM), as it
is not absorbed orally.[1]
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Caption: Overview of Cefmetazole's ADME profile.
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Absorption

Following intramuscular administration, Cefmetazole is rapidly absorbed, with mean peak
serum concentrations (Cmax) reached in approximately 1.24 hours.[17] Both Cmax and the
area under the serum concentration-time curve (AUC) increase proportionally with the dose,
indicating linear pharmacokinetics over the therapeutic range.[17][18] After a 30-minute
intravenous infusion of a 2-gram dose, mean peak plasma levels of 126 pg/mL have been
observed.[19][20]

Distribution

Cefmetazole is well-distributed into various body tissues and fluids.[6] The plasma protein
binding of Cefmetazole is concentration-dependent, ranging from approximately 65% to 85%.
[19][20][21] As plasma concentrations increase, the percentage of protein binding decreases.
[19][20] The apparent volume of distribution has been reported to be around 0.165 + 0.025
L/kg.[22]

Metabolism

Cefmetazole does not undergo any appreciable metabolism in the body.[4][23]

EXxcretion

The primary route of elimination for Cefmetazole is renal excretion.[22] A significant portion of
the administered dose, typically 60% to 75%, is recovered as biologically active, unchanged
drug in the urine within the first 6 hours post-infusion.[19][20][24][25] The elimination half-life
(t%2) in healthy adults with normal renal function is approximately 1.1 to 1.3 hours.[18][19][20]
The elimination rate is significantly correlated with creatinine clearance, and therefore, dosage
adjustments are necessary for patients with impaired renal function.[24]

Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetic
parameters and in vitro antibacterial activity of Cefmetazole.

Table 1: Pharmacokinetic Parameters of Cefmetazole in Healthy Adults
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Intravenous (IV)
Parameter L .
Administration

Intramuscular (IM)
o . Reference(s)
Administration

Dose 30mg/kgor2g

30 mg/kg or 0.375-2g  [18],[19],[17]

~126 (at end of 30-

17.0 - 74.2 (dose-

Cmax /mL 19],[17
(hg/mL) min infusion) dependent) 19L127]

Tmax (h) End of infusion ~1.24 [19],[17]
Elimination Half-life

~1.1-13 ~1.3 [18],[19]
(tv2) (h)
Plasma Clearance

3.8-125 N/A [18]
(L/h)
Urinary Excretion (% )

60-70% (in 6h) 68.8 - 86.0% [19],[17]
of dose)
Protein Binding (%) 65 - 85 65 - 85 [19],[21]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Table 2: In Vitro Activity of Cefmetazole Against Selected Bacterial Pathogens
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MIC Range

Organism MIC50 (pg/mL)  MIC90 (ug/mL)  Reference(s)
(ng/imL)

Staphylococcus
0.39-6.25 N/A N/A [10]

aureus

Escherichia coli <0.78-25.0 N/A N/A 9]

Klebsiella

_ <0.78-25.0 N/A N/A [9]
pneumoniae
Proteus vulgaris <0.78-25.0 N/A N/A 9]

Bacteroides
- <0.78-25.0 N/A N/A [9]
fragilis

ESBL-producing MIC <1 in 57-

_ ) N/A N/A [13],[26]
E. coli 84% of isolates

ESBL-producing MIC <1 in 50-

, , N/A N/A [13],[26]
K. pneumoniae 92% of isolates

MIC: Minimum Inhibitory Concentration; MIC50/MIC90: MIC required to inhibit the growth of
50%/90% of isolates.

Experimental Protocols

The characterization of Cefmetazole's pharmacological and pharmacokinetic profile relies on a
variety of standardized experimental methodologies.

Determination of Pharmacokinetic Parameters

A common protocol for pharmacokinetic studies in human volunteers involves the
administration of a single dose of Cefmetazole, either intravenously or intramuscularly.[17][18]

e Subject Recruitment: Healthy adult volunteers are enrolled after providing informed consent.
[18]

e Drug Administration: A specified dose (e.g., 30 mg/kg) is administered as a slow IV infusion
over 30-60 minutes or as a deep IM injection.[17][18][24]
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o Sample Collection: Blood samples are collected at predetermined intervals (e.g., 0, 0.25, 0.5,
1, 2, 4, 6, 8 hours) post-administration. Urine is often collected over a 24-hour period.[18][24]

» Concentration Analysis: Cefmetazole concentrations in serum or plasma are quantified
using a validated high-performance liquid chromatography (HPLC) method.[17][18]

e Pharmacokinetic Modeling: The resulting plasma concentration-time data are fitted to a
pharmacokinetic model, typically a one-compartment open model for IM administration or a
two-compartment model for IV administration, to calculate parameters such as half-life,
clearance, and volume of distribution.[17][18][24]

In Vitro Susceptibility Testing

The antibacterial spectrum is determined by measuring the Minimum Inhibitory Concentration
(MIC) for various bacterial isolates.

» Methodology: The broth microdilution method is a standard technique used, following
guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[8]
[13]

e Procedure: Serial twofold dilutions of Cefmetazole are prepared in microtiter plates. Each
well is then inoculated with a standardized suspension of the test bacterium.

 Incubation: The plates are incubated under appropriate atmospheric and temperature
conditions for 18-24 hours.

o MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits visible bacterial growth.[8]

Investigation of Resistance Mechanisms

The molecular basis of acquired resistance is often investigated using a combination of
microbiological and molecular biology techniques.[12][15][16]
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Workflow for Investigating Cefmetazole Resistance
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Caption: Experimental workflow for resistance mechanism studies.
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 Induction of Resistance: Clinical isolates are serially passaged in media containing sub-
inhibitory concentrations of Cefmetazole to select for resistant mutants.[12][15]

» Phenotypic Confirmation: The development of resistance is confirmed by demonstrating a
significant increase in the MIC compared to the parent strain.[16]

o Gene Expression Analysis: Total RNA is extracted from both the resistant and the original
susceptible strains. Real-time reverse transcription-polymerase chain reaction (RT-PCR) is
then used to quantify the mRNA expression levels of target genes, such as those encoding
for porins (ompF, ompC), efflux pumps, and B-lactamases (ampC).[12][15][16]

o Data Analysis: The relative expression of these genes in the resistant strain is compared to
that in the susceptible strain to identify the molecular mechanisms responsible for resistance.
[15]

Conclusion

Cefmetazole remains a clinically relevant cephamycin antibiotic with a favorable
pharmacological profile characterized by a broad antibacterial spectrum, including activity
against anaerobes and many ESBL-producing organisms. Its pharmacokinetic properties allow
for effective parenteral dosing, with rapid absorption and primary elimination via the kidneys.
Understanding its mechanism of action, spectrum of activity, and potential resistance pathways
is crucial for its appropriate and effective use in clinical practice. The experimental protocols
detailed provide a framework for the continued evaluation of Cefmetazole and the
development of strategies to combat emerging resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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